1-Bromo-3-(trimethoxymethyl)benzene
Description
1-Bromo-3-(trimethoxymethyl)benzene (CAS: Not explicitly provided; MDL: MFCD16112444) is a brominated aromatic compound featuring a trimethoxymethyl (–CH(OCH₃)₃) substituent at the meta position relative to the bromine atom. This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions, where the bromine atom acts as a leaving group for palladium- or nickel-catalyzed transformations. The trimethoxymethyl group imparts significant steric bulk and electron-donating character, which can modulate reactivity and selectivity in synthetic pathways.
Properties
IUPAC Name |
1-bromo-3-(trimethoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-10(13-2,14-3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWXQPIOLRROOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CC=C1)Br)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-3-(trimethoxymethyl)benzene typically involves the bromination of 3-(trimethoxymethyl)benzene. This process can be carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions must be carefully controlled to ensure the selective bromination of the benzene ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Bromo-3-(trimethoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The trimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include bromine, aluminum chloride, ferric bromide, phenylmagnesium bromide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(trimethoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-(trimethoxymethyl)benzene exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack . The trimethoxymethyl group can also influence the reactivity of the compound by donating electron density through resonance effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Reactivity in Cross-Coupling Reactions
- This compound : The electron-donating trimethoxymethyl group likely enhances oxidative addition in palladium-catalyzed reactions but may reduce electrophilicity at the aromatic ring. Steric hindrance could slow reaction kinetics compared to less bulky analogs.
- 1-Bromo-3-(trifluoromethoxy)benzene : The electron-withdrawing –O–CF₃ group increases electrophilicity, facilitating high-yield Pd-catalyzed arylations (e.g., 91% yield for imidazo[1,2-a]pyridine derivatives) .
- 1-Bromo-3-(benzyloxy)benzene (9d) : Demonstrates moderate reactivity in nucleophilic substitutions, with yields >86% in benzyloxy-substituted small-molecule syntheses .
Spectroscopic Data
Table 2: ¹H NMR Chemical Shifts of Key Protons
Thermal and Solubility Properties
- Trimethoxymethyl Derivatives: The polar trimethoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar analogs like 1-bromo-3-isopropylbenzene .
- Trifluoromethoxy Derivatives : –O–CF₃ groups improve thermal stability, making these compounds suitable for high-temperature reactions .
Biological Activity
1-Bromo-3-(trimethoxymethyl)benzene is an organic compound notable for its unique chemical structure, which includes a bromine atom and a trimethoxymethyl group. This compound has garnered interest in various fields, particularly due to its potential biological activities. Understanding its biological effects can provide insights into its applications in pharmaceuticals, agrochemicals, and materials science.
- Molecular Formula : C₉H₁₁BrO₃
- Molecular Weight : 229.09 g/mol
- CAS Number : 104865-88-5
The presence of the trimethoxymethyl group significantly influences the compound's reactivity and interaction with biological systems. The bromine atom acts as an electrophile, which can participate in electrophilic substitution reactions, while the methoxy groups can enhance solubility and reactivity towards nucleophiles.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Substitution : The bromine atom facilitates substitution reactions with nucleophiles, potentially affecting various biomolecules.
- Oxidation and Reduction : The trimethoxymethyl group can undergo redox reactions, influencing the compound's stability and reactivity.
- Interaction with Enzymes and Receptors : The compound may interact with specific enzymes or receptors, altering their function and potentially leading to therapeutic effects or toxicity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For example, halogenated phenolic compounds have shown activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.
Cytotoxic Effects
Research has demonstrated that certain bromo-substituted benzene derivatives possess cytotoxic properties against cancer cell lines. The cytotoxicity may result from the compound's ability to induce oxidative stress or apoptosis in target cells.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Studies on related compounds suggest potential risks associated with exposure:
- Acute Toxicity : Inhalation or dermal exposure may lead to adverse effects such as respiratory distress or skin irritation.
- Chronic Effects : Long-term exposure has been linked to reproductive toxicity and carcinogenic potential in animal models.
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of halogenated phenols against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with bromine substitutions exhibited significant inhibition zones, suggesting potential as antimicrobial agents.
-
Cytotoxicity Assessment :
- In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that this compound induced apoptosis at concentrations above 50 μM.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁BrO₃ |
| Molecular Weight | 229.09 g/mol |
| CAS Number | 104865-88-5 |
| Antimicrobial Activity | Effective against S. aureus |
| Cytotoxic Concentration | >50 μM in cancer cell lines |
Q & A
Q. What are the most reliable synthetic routes for preparing 1-Bromo-3-(trimethoxymethyl)benzene?
A common approach involves electrophilic substitution or functional group modification. For example, bromination of a pre-functionalized aromatic ring using agents like N,N’-dibromo-5,5-dimethylhydantoin in acidic media can introduce the bromine substituent . The trimethoxymethyl group may be introduced via Friedel-Crafts alkylation or nucleophilic substitution, depending on the precursor’s reactivity. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions such as demethylation or over-bromination.
Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound?
- 1H/13C NMR : The bromine atom induces deshielding in adjacent protons, while the trimethoxymethyl group’s methyl and methoxy protons appear as distinct singlets (δ ~3.8–4.0 ppm for OCH3 and δ ~1.5–2.0 ppm for CH3). Aromatic protons show splitting patterns dependent on substitution symmetry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ peaks). Fragmentation patterns help identify the bromine isotope signature (1:1 ratio for 79Br/81Br) and trimethoxymethyl cleavage products .
Q. What safety protocols are essential when handling this compound?
Due to its brominated aromatic structure, it may act as a skin sensitizer (Hazard Class Skin Sens. 1). Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. Store in a cool, dry place away from light, as photodegradation could generate hazardous byproducts .
Advanced Research Questions
Q. How does the electron-donating trimethoxymethyl group influence the reactivity of the bromine substituent in cross-coupling reactions?
The trimethoxymethyl group’s strong electron-donating nature activates the aromatic ring toward electrophilic substitution but may deactivate the bromine toward nucleophilic displacement (e.g., Suzuki coupling). Computational studies (DFT) can map electron density distribution to predict regioselectivity. Experimental validation via kinetic studies under varying catalytic conditions (e.g., Pd catalysts, ligand systems) is recommended .
Q. What strategies resolve conflicting spectroscopic data during structure elucidation?
Contradictions in NMR or MS data often arise from impurities or rotational isomers. Strategies include:
- 2D NMR (COSY, NOESY) : To confirm coupling networks and spatial proximity of substituents.
- Isotopic Labeling : 13C-labeled analogs (e.g., [U-Ring-13C6]) simplify spectral interpretation by eliminating splitting from natural abundance 13C .
- X-ray Crystallography : Absolute configuration confirmation if crystalline derivatives can be synthesized .
Q. How can isotopic labeling (e.g., 13C) aid in mechanistic studies of reactions involving this compound?
Isotopic enrichment (e.g., 13C at the trimethoxymethyl group) enables tracking of bond cleavage/formation via isotope-sensitive techniques like isotope ratio mass spectrometry (IRMS) or 13C NMR. This is particularly useful in studying hydrolysis or metabolic pathways in biological systems .
Q. What factors govern the oxidative stability of this compound under varying conditions?
The trimethoxymethyl group’s electron-donating effects may enhance susceptibility to oxidation. Accelerated stability studies (e.g., exposure to UV light, H2O2, or radical initiators) coupled with GC-MS analysis can identify degradation products. Computational modeling (e.g., HOMO-LUMO gap analysis) predicts reactive sites for oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
